3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

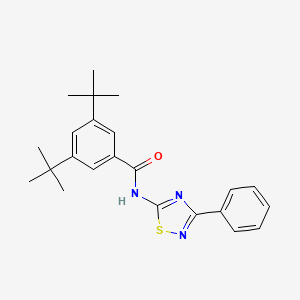

3,5-Di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a benzamide derivative featuring a 1,2,4-thiadiazole ring substituted with a phenyl group at the 3-position and a benzamide moiety at the 5-position. The benzamide core is further substituted with bulky tert-butyl groups at the 3- and 5-positions of the benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which influence its biological activity and pharmacokinetic profile .

Properties

IUPAC Name |

3,5-ditert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)20(27)25-21-24-19(26-28-21)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMGTTSXYSYFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure

The compound can be represented as follows:

This structure features a thiadiazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular, derivatives of thiadiazoles have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. For instance, compounds with similar structures have been reported to reduce inflammation in models of arthritis and pain by inhibiting these enzymes .

Table 1: Summary of Anti-inflammatory Activities

| Compound | Mechanism of Action | Model Used | Result |

|---|---|---|---|

| This compound | COX/LOX Inhibition | Animal Models | Significant reduction in inflammation |

| Related Thiadiazole Derivative | COX Inhibition | In vitro | IC50 = 12 µM |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines. Notably, compounds containing the 1,2,4-thiadiazole moiety have demonstrated higher activity against breast cancer (MCF-7) and leukemia cell lines compared to traditional chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Summary

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 3,5-di-tert-butyl-N-(3-phenyl...) | 10.38 |

| U-937 | Similar Thiadiazole Derivative | < 5 |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented. These compounds exhibit activity against various bacterial strains and fungi. For example, derivatives with a similar structure showed promising results against E. coli and Salmonella typhi, indicating their potential as antimicrobial agents .

Table 3: Antimicrobial Activity Overview

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 3-Amino derivatives | 15 |

| Salmonella typhi | Thiadiazole derivatives | 18 |

Case Studies

One notable case study involved the synthesis of a series of thiadiazole derivatives that included the target compound. These derivatives were tested for their biological activities in vitro and in vivo. The study concluded that the presence of the thiadiazole ring significantly enhanced the biological activity compared to non-thiadiazole counterparts .

Scientific Research Applications

It appears that the query is about the applications of the compound "3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide" in scientific research. However, the search results provide information on similar compounds, but not specifically on the applications of "this compound."

Based on the search results, here's what can be gathered about related compounds and their applications:

- 3,5-di-tert-butyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide: This compound is available from chemical suppliers like Molport, with a stated purity of 90% .

- This compound: This compound is also available from chemical suppliers .

- Thiadiazole derivatives as anticancer agents: Several thiadiazole derivatives have demonstrated anticancer activity in various cancer cell lines . Some examples include:

- 3-Substituted benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazoles, which decreased the viability of human myeloid leukemia HL-60, U937, and melanoma SK-MEL-1 cells .

- Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione (NSC745885), which decreased proliferation of human leukemia, melanoma, ovarian, breast, prostate cancer, and glioma cells .

- 1,3,4-Thiadiazole-2-sulfonamide derivatives, which decreased the viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .

- Other Thiadiazole Derivatives:

- E-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium Chloride Derivatives: The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide based on N,N is reported .

- DFT Study: A study examined the anticancer activity of a thiadiazole compound against human cancer cell lines (A549 and HeLa) .

Comparison with Similar Compounds

Key Compounds :

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437, 8h) Structure: Benzamide with a 4-hydroxy substituent and a 3-phenylthiadiazole group. Activity: Potent adenosine A1 receptor antagonist (Ki = 7 nM) . Selectivity: High selectivity for A1 over A3 receptors.

N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417, 8e) Structure: Benzamide with a 4-methoxy substituent and a 3-phenylthiadiazole group. Activity: Moderate adenosine A3 receptor antagonist (Ki = 82 nM) . Selectivity: Preferential binding to A3 receptors.

3,5-Di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (Target Compound)

- Structure : Benzamide with 3,5-di-tert-butyl substituents and a 3-phenylthiadiazole group.

- Key Differences :

- Substituents : Bulky tert-butyl groups increase lipophilicity (logP ~5.2 estimated) compared to polar hydroxy (logP ~2.8) or methoxy (logP ~3.5) groups in analogs.

- Steric Effects : Tert-butyl groups may reduce receptor binding affinity due to steric hindrance but enhance membrane permeability.

- Therapeutic Potential: Unreported adenosine receptor activity; structural similarities suggest possible exploration in inflammation or neurodegeneration.

Comparison with Non-Thiadiazole Benzamide Derivatives

Neuroleptic Benzamides (e.g., Amisulpride, Tiapride)

- Structure : Lack thiadiazole rings; instead, feature alkylamine or sulfonyl groups.

- Activity : Dopamine D2/D3 receptor antagonists used in psychosis and movement disorders .

- Key Differences :

- The target compound’s thiadiazole ring and tert-butyl groups differentiate it mechanistically from neuroleptics, likely avoiding dopamine receptor interactions.

- Higher lipophilicity may improve blood-brain barrier penetration but increase metabolic stability challenges.

Comparison with 1,2,4-Oxadiazole Derivatives

5-Methyl-3-phenyl-1,2,4-oxadiazole

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and how is the thiadiazole ring formed?

- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a 5-amino-3-phenyl-1,2,4-thiadiazole intermediate. For example, refluxing in 1,4-dioxane with a tertiary amine (e.g., triethylamine) as a base facilitates nucleophilic acyl substitution. Reaction progress is monitored via TLC, and purification involves crystallization from ethanol or chromatography .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiadiazole formation | Hydroxylamine HCl, K₂CO₃, ethanol, reflux (5h) | 70% |

| Benzamide coupling | Benzoyl chloride, TEA, 1,4-dioxane, reflux (24h) | 60-80% |

| Adapted from . |

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the benzamide and thiadiazole moieties (e.g., aromatic protons at δ 7.3–8.3 ppm in DMSO-d₆) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1605–1679 cm⁻¹ .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 348 for a related thiadiazole-benzamide derivative) .

- Purity Check : Thin-layer chromatography (TLC) with silica gel F₂₅₄ plates .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Methodological Answer :

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via serial dilution and spectrophotometric quantification.

- Stability : Monitored under varying temperatures (4°C, 25°C) and pH (3–9) using HPLC to track degradation over 72 hours .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

- Methodological Answer :

- Experimental Design : Use split-plot/split-split-plot designs to control variables (e.g., dosing regimen, metabolic pathways). For example, assign animal cohorts to subplots for pharmacokinetic (PK) and pharmacodynamic (PD) profiling .

- Data Analysis : Apply inferential statistics (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological artifacts .

- Case Study : Conflicting cytotoxicity data may arise from poor bioavailability; address this via PK studies measuring plasma half-life and tissue distribution .

Q. What strategies optimize the synthetic yield of the thiadiazole ring formation?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for reaction efficiency .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours under reflux) .

Q. How do the tert-butyl substituents influence the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Comparative Studies : Synthesize analogs without tert-butyl groups and evaluate LogP (lipophilicity), plasma protein binding, and metabolic stability via liver microsome assays .

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to correlate tert-butyl steric effects with CYP450 enzyme interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported antioxidant activity across studies?

- Methodological Answer :

- Standardize Assays : Use consistent models (e.g., DPPH radical scavenging vs. ORAC) and normalize data to positive controls (e.g., ascorbic acid) .

- Replicate Conditions : Control variables like solvent purity, oxygen levels, and light exposure during assays .

- Example : Variability in IC₅₀ values may stem from differences in compound aggregation states; address via sonication pre-treatment .

Environmental and Toxicological Profiling

Q. What methodologies assess the compound’s environmental fate and ecological risks?

- Methodological Answer :

- Environmental Persistence : Conduct OECD 301 biodegradation tests in aqueous media .

- Ecotoxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .

- Data Integration : Apply fugacity models to predict distribution in soil, water, and air compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.